2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320487
InChI: InChI=1S/C15H8BrNO4/c16-8-5-6-11(12(7-8)17(20)21)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H
SMILES:
Molecular Formula: C15H8BrNO4
Molecular Weight: 346.13 g/mol

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione

CAS No.:

Cat. No.: VC18320487

Molecular Formula: C15H8BrNO4

Molecular Weight: 346.13 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione -

Specification

Molecular Formula C15H8BrNO4
Molecular Weight 346.13 g/mol
IUPAC Name 2-(4-bromo-2-nitrophenyl)indene-1,3-dione
Standard InChI InChI=1S/C15H8BrNO4/c16-8-5-6-11(12(7-8)17(20)21)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H
Standard InChI Key RAJLOIPOGPSAPO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characterization

Core Framework and Substituent Effects

The compound’s structure comprises a bicyclic indene-1,3-dione system fused to a phenyl ring substituted at the 4-position with bromine and the 2-position with a nitro group. The indandione core features two ketone groups at positions 1 and 3, creating a conjugated π-system that enhances electron delocalization. The bromine atom, an electron-withdrawing group (EWG), and the nitro group, a strong EWG, synergistically reduce electron density in the phenyl ring, influencing reactivity in electrophilic substitution and cross-coupling reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₇BrN₂O₄Calculated
Molecular Weight375.13 g/mol
IUPAC Name2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dioneSystematic Nomenclature
CAS NumberNot Assigned
SMILESO=C1C2=C(C=CC=C2)C(=O)C1C3=C(C(=CC=C3)Br)N+[O-]Generated

The nitro group’s meta-directing nature and bromine’s ortho/para-directing effects create regioselective challenges during synthesis, necessitating careful optimization of reaction conditions .

Synthesis and Functionalization Strategies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

  • Friedel-Crafts Acylation: Introducing the phenyl ring to indene-1,3-dione via electrophilic aromatic substitution, followed by bromination and nitration.

  • Pre-functionalized Phenyl Precursors: Coupling a pre-brominated and pre-nitrated phenyl moiety to the indandione core using cross-coupling reactions.

Stepwise Synthesis Protocol

A practical approach involves:

  • Indene-1,3-dione Preparation: Synthesize indene-1,3-dione via decarboxylation of dialkyl phthalates under basic conditions, as described for analogous compounds (yield: ~50%) .

  • Phenyl Ring Introduction: Employ a Knoevenagel condensation to attach a 4-bromo-2-nitrobenzaldehyde derivative to indene-1,3-dione. This method, validated for dicyanomethylene-indandione derivatives, typically requires piperidine or sodium acetate as a base in ethanol (yield: 61–85%) .

  • Post-functionalization: If necessary, further bromination or nitration can be performed using N-bromosuccinimide (NBS) or nitric acid/sulfuric acid mixtures, though competing side reactions may necessitate protective group strategies .

Physicochemical Properties

Spectroscopic Data

  • UV-Vis Absorption: The conjugated system likely exhibits strong absorption in the 300–400 nm range, similar to 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (λmax = 350 nm) .

  • IR Spectroscopy: Key peaks include C=O stretches (~1700 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹), and C-Br stretches (~600 cm⁻¹) .

Thermal Stability and Solubility

  • Melting Point: Estimated at 220–240°C based on brominated indandione analogs .

  • Solubility: Poor in water; moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and ketone groups .

Table 2: Comparative Physicochemical Data

CompoundMelting Point (°C)Solubility in DMSO
4-Bromo-2-phenyl-1,3-indandione 180–185High
2-(5-Chloro-2-nitrophenyl)-isoindole 210–215Moderate
Target Compound220–240 (est.)Moderate

Applications and Reactivity

Pharmaceutical Intermediate

Indandione derivatives are precursors to anticoagulants and kinase inhibitors. The nitro group may facilitate reduction to amines for further functionalization, while bromine enables Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups .

Materials Science

The electron-deficient aromatic system makes this compound a candidate for:

  • Non-linear Optical (NLO) Materials: Push-pull electronic configurations enhance second-harmonic generation .

  • Organic Semiconductors: As an n-type dopant in organic field-effect transistors (OFETs) .

Challenges and Future Directions

Current limitations include low yields in multi-step syntheses and regioselectivity issues during nitration. Future research should explore:

  • Catalytic Asymmetric Synthesis: To access enantiomerically pure derivatives for chiral applications.

  • Computational Modeling: Predicting substituent effects on electronic properties using DFT calculations.

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